molecular formula C13H10Cl2FNO2S B2380603 ((2,5-Dichlorophenyl)sulfonyl)((4-fluorophenyl)methyl)amine CAS No. 560077-03-4

((2,5-Dichlorophenyl)sulfonyl)((4-fluorophenyl)methyl)amine

Cat. No.: B2380603
CAS No.: 560077-03-4
M. Wt: 334.19
InChI Key: CGRXHDDMQLFBAY-UHFFFAOYSA-N
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Description

((2,5-Dichlorophenyl)sulfonyl)((4-fluorophenyl)methyl)amine is a sulfonamide derivative featuring a dichlorophenyl sulfonyl group and a 4-fluorobenzylamine moiety. This compound belongs to a class of molecules where sulfonamide linkages are critical for modulating physicochemical properties and biological interactions. Such structural features are commonly explored in medicinal chemistry for targeting enzymes or receptors sensitive to halogenated aromatic systems .

Properties

IUPAC Name

2,5-dichloro-N-[(4-fluorophenyl)methyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2FNO2S/c14-10-3-6-12(15)13(7-10)20(18,19)17-8-9-1-4-11(16)5-2-9/h1-7,17H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGRXHDDMQLFBAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((2,5-Dichlorophenyl)sulfonyl)((4-fluorophenyl)methyl)amine typically involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with 4-fluorobenzylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at a controlled temperature to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the sulfonyl group.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of various derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives, while coupling reactions can produce complex biaryl compounds.

Scientific Research Applications

Antimicrobial Properties

Recent studies have indicated that sulfonamide derivatives exhibit antimicrobial activity. For instance, ((2,5-Dichlorophenyl)sulfonyl)((4-fluorophenyl)methyl)amine has been evaluated for its effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The compound's structural features enhance its binding affinity to biological targets, which is crucial for its pharmacological effects.

Compound Activity Against MRSA Cytotoxicity Level
Compound AHighLow
Compound BModerateModerate
This compoundTo be determinedTo be determined

Anti-inflammatory Potential

The compound's mechanism of action may involve the inhibition of specific enzymes related to inflammatory pathways. Its unique structure allows it to interact effectively with molecular targets involved in inflammation, making it a candidate for further studies in treating inflammatory diseases.

Medicinal Chemistry

Due to its structural characteristics, this compound is being investigated as a potential therapeutic agent in various disease models. Its ability to modulate biological pathways suggests applications in treating conditions such as rheumatoid arthritis and other inflammatory disorders.

Drug Development

The compound serves as an intermediate in synthesizing more complex organic molecules, which can lead to the development of novel pharmaceuticals. Its reactivity and specificity make it a valuable building block in medicinal chemistry.

Case Studies and Research Findings

Several studies have focused on the biological evaluations of sulfonamide derivatives similar to this compound:

  • A study published in the Journal of Medicinal Chemistry highlighted the anti-inflammatory effects of related compounds and their potential use in treating TNFα-related diseases .
  • Research has shown that compounds with similar sulfonamide structures exhibit significant antimicrobial activity against resistant bacterial strains, emphasizing the need for further exploration into their therapeutic roles.

Mechanism of Action

The mechanism of action of ((2,5-Dichlorophenyl)sulfonyl)((4-fluorophenyl)methyl)amine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with biological molecules, while the dichlorophenyl and fluorophenyl groups can enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Sulfonamide Derivatives

a. ((2,5-Dichlorophenyl)sulfonyl)(2-morpholin-4-ylethyl)amine (CAS 349403-14-1)

  • Structure : Replaces the 4-fluorobenzyl group with a morpholine-ethyl chain.
  • Key Differences: The morpholine ring introduces polarity and basicity, enhancing aqueous solubility compared to the lipophilic 4-fluorophenyl group.
  • Applications : Morpholine derivatives are often used to improve pharmacokinetic profiles in drug design .

b. 3-((2,5-Dimethylphenyl)sulfonyl)-N-(4-fluorobenzyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine (RN 866807-74-1)

  • Structure : Incorporates a triazoloquinazoline core with a 2,5-dimethylphenyl sulfonyl group.
  • The triazoloquinazoline core adds rigidity and planar geometry, which may influence binding specificity .

c. 1-(Bis(4-Fluorophenyl)methyl)-4-((4-sulfamoylaminophenyl)sulfonyl)piperazine (Compound 6i)

  • Structure: Features a bis(4-fluorophenyl)methyl group and a sulfamoylaminophenyl sulfonyl moiety.
  • Key Differences :
    • The bis(fluorophenyl) group increases lipophilicity and steric hindrance compared to the single fluorophenyl group in the target compound.
    • Higher melting point (230°C) due to enhanced molecular symmetry and packing efficiency .
Physicochemical Properties
Compound Melting Point (°C) Key Substituents Solubility Profile
Target Compound Not reported 2,5-Dichlorophenyl, 4-fluorobenzyl Likely moderate lipophilicity
CAS 349403-14-1 Not reported 2,5-Dichlorophenyl, morpholinylethyl Higher polarity
Compound 6i 230 Bis(4-fluorophenyl), sulfamoylphenyl Low aqueous solubility
RN 866807-74-1 Not reported 2,5-Dimethylphenyl, triazoloquinazoline Variable (depends on core)
Electronic and Steric Effects
  • Steric Effects : The 4-fluorobenzyl group offers moderate steric hindrance compared to the bulkier bis(4-fluorophenyl)methyl group in Compound 6i, which may impact binding to sterically sensitive targets .

Research Findings and Implications

  • Biological Relevance : Sulfonamides with halogenated aryl groups are frequently explored as enzyme inhibitors (e.g., carbonic anhydrase, kinase inhibitors). The target compound’s dichlorophenyl and fluorophenyl groups may synergize for selective binding.
  • Metabolic Stability: Fluorine atoms in the 4-fluorophenyl group could reduce oxidative metabolism, enhancing half-life compared to non-halogenated analogs .
  • SAR Insights :
    • Morpholine vs. Fluorophenyl : Morpholine-containing derivatives (e.g., CAS 349403-14-1) may prioritize solubility, while fluorophenyl analogs favor membrane penetration.
    • Chlorine Position : 2,5-Dichloro substitution offers a distinct electronic profile compared to 3,5-dichloro isomers (e.g., in ), affecting charge distribution and intermolecular interactions .

Biological Activity

((2,5-Dichlorophenyl)sulfonyl)((4-fluorophenyl)methyl)amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, mechanism of action, biological evaluations, and comparative studies with related compounds.

The synthesis of this compound typically involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with 4-fluorobenzylamine. The reaction is facilitated by a base such as triethylamine in an organic solvent like dichloromethane. This method ensures high yield and purity of the product, which can be further purified through recrystallization or chromatography.

The biological activity of this compound is attributed to its unique structural features. The sulfonyl group enhances interactions with biological targets, while the dichlorophenyl and fluorophenyl moieties improve binding affinity and specificity. These interactions are critical for the compound's pharmacological effects.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of sulfonamide derivatives, including those similar to this compound. For instance, a series of sulfonamide derivatives were evaluated against various bacterial strains, showing significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .

CompoundActivity Against MRSACytotoxicity Level
Compound AHighLow
Compound BModerateModerate
This compoundTo be determinedTo be determined

Cytotoxicity Studies

Cytotoxicity assays conducted on various cancer cell lines (e.g., HUH-7, MCF-7, HCT-116) have shown that sulfonamide derivatives exhibit variable growth inhibition rates. The specific cytotoxic profile of this compound remains to be fully characterized but is expected to be comparable to other tested derivatives .

Comparative Studies

Comparing this compound with structurally similar compounds reveals insights into its unique properties:

CompoundStructural FeaturesBiological Activity
((2,5-Dichlorophenyl)sulfonyl)amineLacks fluorophenyl groupReduced reactivity
((4-Fluorophenyl)methyl)sulfonylamineLacks dichlorophenyl groupAltered binding affinity
((2,5-Dichlorophenyl)sulfonyl)((4-chlorophenyl)methyl)amineSubstituted chlorophenyl groupDifferent reactivity profile

The presence of both dichlorophenyl and fluorophenyl groups in this compound contributes to its unique pharmacological profile compared to these analogs.

Case Studies

In vivo studies have indicated that compounds with similar structures exhibit significant effects on serotonin reuptake inhibition. For instance, a study evaluating a related compound demonstrated comparable efficacy to the standard antidepressant sertraline in animal models . This suggests that this compound may also possess relevant psychotropic effects worth exploring.

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